N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide
Description
N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}benzamide is a synthetic benzamide derivative featuring a piperidine ring substituted at the 1-position with an oxolan-3-yl (tetrahydrofuran-3-yl) group and a benzamide moiety attached via a methyl group at the 4-position.
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(15-4-2-1-3-5-15)18-12-14-6-9-19(10-7-14)16-8-11-21-13-16/h1-5,14,16H,6-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKAAJVOYKVBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.
Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced via cyclization reactions involving appropriate precursors.
Attachment of the Benzamide Group: The benzamide group is attached through amide bond formation, typically using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions and the use of cost-effective and scalable processes . The specific conditions for the industrial synthesis of this compound would depend on the desired yield, purity, and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Substitution reactions often involve halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Structural Analogues in Calcium Channel Inhibition
Key Compounds :
- N-({1-[2-Oxo-2-(phenylamino)ethyl]piperidin-4-yl}methyl)benzamide (1) Structure: Piperidine substituted with a ureido (2-oxo-2-(phenylamino)ethyl) group at the 1-position. Activity: Inhibitor of neuronal T-type Ca²⁺ channels, synthesized via column chromatography (dichloromethane/methanol eluent) .
- 2-Fluoro-N-{[4-(hydroxymethyl)-1-[2-oxo-2-(phenylamino)ethyl]piperidin-4-yl}methyl)benzamide (7) Structure: Fluorinated benzamide with a hydroxymethyl group on the piperidine. Activity: Modified analog of compound 1; synthesis involves K₂CO₃-mediated deprotection in methanol .
Comparison :
- This structural variation could alter binding to T-type Ca²⁺ channels or other targets.
Anti-Inflammatory Benzamide Derivatives
Key Compounds :
- N-(Benzimidazol-1-yl methyl)-benzamide derivatives (e.g., 3a, 3e, 3g)
Comparison :
- The target compound’s piperidine-oxolan scaffold differs from the benzimidazole core, likely directing activity toward ion channels rather than cyclooxygenase enzymes. The absence of halogen substituents (e.g., Cl, Br) may reduce potency in inflammatory pathways.
Natural Benzamide Derivatives
Key Compounds :
- N-(2-Phenethyl)benzamide (9), N-[1-(benzoyloxy)ethyl]benzamide (8) Structure: Simple benzamides with alkyl or ester-linked substituents.
Comparison :
- The target compound’s complex piperidine-oxolan structure contrasts with these natural derivatives, highlighting the role of synthetic modifications in enhancing biological activity.
Regulated and Protein-Targeting Benzamides
Key Compounds :
- 3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide Structure: Dichlorinated benzamide with a cyclohexylmethyl group. Regulatory Status: Listed under international drug control conventions .
- 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}benzamide (A1AOW)
Comparison :
- Its oxolan group may offer conformational flexibility compared to rigid oxazole moieties.
Data Table: Comparative Overview
Biological Activity
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide is a synthetic compound characterized by its unique structural features, including a benzamide core linked to a piperidine ring and an oxolane moiety. This compound has garnered interest for its potential biological activities, particularly in pharmacological applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes:
- Benzamide : A common pharmacophore in medicinal chemistry.
- Piperidine : Known for its diverse biological activities.
- Oxolane : A five-membered ring that contributes to the compound's unique properties.
Pharmacological Potential
Preliminary studies suggest that this compound exhibits significant biological activity, including potential antimicrobial and anticancer properties. The exact mechanism of action remains largely unexplored, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors.
Table 1: Summary of Biological Activities
The biological effects of this compound are hypothesized to result from its ability to interact with various biological targets. These interactions may lead to modulation of enzyme activity or receptor signaling pathways, which can influence cellular functions such as metabolism and proliferation.
Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of compounds similar to this compound found that derivatives exhibited significant activity against Salmonella typhi and Bacillus subtilis, indicating potential therapeutic applications in treating bacterial infections .
Study 2: Anticancer Potential
Research into the anticancer effects of related compounds revealed that some derivatives inhibited the proliferation of cancer cells effectively. The mechanisms included induction of apoptosis and inhibition of cell cycle progression .
Synthesis and Chemical Transformations
The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. Key synthetic strategies include:
- Oxidation : Can yield hydroxylated derivatives that may enhance biological activity.
- Reduction : Alters the oxidation state, potentially modifying biological interactions .
Table 2: Synthetic Pathways and Reactions
| Reaction Type | Description | Potential Impact on Activity |
|---|---|---|
| Oxidation | Yields hydroxyl derivatives | May enhance bioactivity |
| Reduction | Modifies oxidation state | Alters receptor interaction |
| Substitution | Introduces functional groups | Changes binding affinity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide, and how can reaction yields be improved?
- Methodology :
- Step 1 : Start with a benzamide core and introduce the oxolane-piperidine moiety via nucleophilic substitution (e.g., using sodium hydride as a base and anhydrous ether as a solvent) .
- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify intermediates .
- Step 3 : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance regioselectivity. For example, using DMF as a polar aprotic solvent improves solubility of aromatic intermediates .
- Step 4 : Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity using NMR (¹H/¹³C) and mass spectrometry .
Q. How can researchers characterize the structural and electronic properties of This compound?
- Methodology :
- X-ray crystallography : Resolve 3D structure to confirm stereochemistry of the oxolane-piperidine moiety .
- Spectroscopic analysis : Use ¹H NMR to verify methylene bridge (-CH2-) between benzamide and piperidine (δ ~3.5–4.0 ppm) and ¹³C NMR to confirm carbonyl (C=O) at ~167 ppm .
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps, which inform reactivity .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodology :
- Enzyme inhibition : Test against kinases or GPCRs (e.g., dopamine D3 receptors) using fluorescence polarization assays .
- Cytotoxicity : Evaluate IC50 values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing to structurally similar benzamide derivatives .
- Permeability : Use Caco-2 cell monolayers to assess bioavailability, with LC-MS quantification of apical-to-basolateral transport .
Advanced Research Questions
Q. How can contradictory data on This compound's biological activity be resolved?
- Methodology :
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm target specificity vs. off-target effects .
- Structural analogs : Synthesize derivatives (e.g., fluorophenyl or morpholine-substituted variants) to isolate pharmacophore contributions .
- Proteomic profiling : Use SILAC-based mass spectrometry to identify unintended protein interactions in cellular models .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Fragment-based design : Modify the oxolane ring (e.g., replace with tetrahydrofuran or cyclohexane) to evaluate steric effects on binding .
- Bioisosteric replacement : Substitute the benzamide carbonyl with sulfonamide or urea groups to modulate hydrogen-bonding capacity .
- Free-Wilson analysis : Quantify contributions of individual substituents (e.g., piperidine methylation) to overall activity using multivariate regression .
Q. How can computational modeling predict This compound's pharmacokinetic profile?
- Methodology :
- Molecular docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina to predict metabolic stability .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational flexibility of the oxolane-piperidine linker .
- ADMET prediction : Use SwissADME or ADMETlab to estimate logP, BBB permeability, and hERG inhibition risk .
Q. What experimental approaches validate This compound's mechanism of action in disease models?
- Methodology :
- Gene knockout : Apply CRISPR/Cas9 to silence putative targets (e.g., kinases) in cell lines and measure rescue of phenotypic effects .
- In vivo imaging : Use PET tracers (e.g., ¹⁸F-labeled analogs) to track biodistribution in rodent models of inflammation or cancer .
- Transcriptomics : Perform RNA-seq on treated vs. untreated tissues to identify differentially expressed pathways (e.g., apoptosis, angiogenesis) .
Q. How can this compound be integrated into materials science applications, such as covalent organic frameworks (COFs)?
- Methodology :
- COF synthesis : Condense with boronic acid derivatives under solvothermal conditions (e.g., 120°C in mesitylene/dioxane) to form porous networks .
- Surface area analysis : Use BET isotherms to measure pore size (7–27 Å) and stability at high temperatures (up to 500°C) .
- Functionalization : Post-synthetically modify COFs with catalytic groups (e.g., Pd nanoparticles) via Schiff-base chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
